molecular formula C19H19N3O2 B12611605 {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone CAS No. 914392-56-6

{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone

Cat. No.: B12611605
CAS No.: 914392-56-6
M. Wt: 321.4 g/mol
InChI Key: QRDITVSMPPDKSX-UHFFFAOYSA-N
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Description

{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the methoxy and propan-2-yl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone can be compared with other quinazoline derivatives, such as:

  • **2-[(Propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone
  • **7-Methoxyquinazolin-6-yl}(phenyl)methanone

These compounds share similar structures but differ in the presence or absence of specific functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

914392-56-6

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

[7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-phenylmethanone

InChI

InChI=1S/C19H19N3O2/c1-12(2)21-19-20-11-14-9-15(17(24-3)10-16(14)22-19)18(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22)

InChI Key

QRDITVSMPPDKSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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